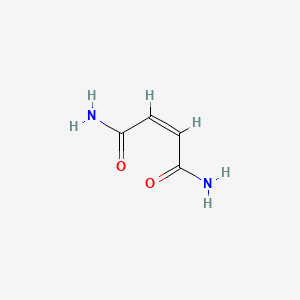

Maleamide

描述

属性

IUPAC Name |

(Z)-but-2-enediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)N)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318651 | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-01-8, 10453-67-5 | |

| Record name | Maleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Overview of Maleamide Synthesis

This compound (2,5-pyrroledione) is typically synthesized through a two-step process:

- Step 1: Formation of maleamic acid by the reaction of maleic anhydride with a primary amine.

- Step 2: Cyclodehydration of maleamic acid to yield this compound.

This general approach is widely accepted due to its efficiency and high yield potential.

Preparation from Maleamic Acid: Cyclodehydration Methods

The key step in this compound synthesis is the cyclodehydration of maleamic acid. Several methods have been developed and optimized for this transformation:

| Method | Description | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Dehydration with Acetic Anhydride and Sodium Acetate | Maleamic acid is treated with acetic anhydride and sodium acetate to induce ring closure. | Acetic anhydride, sodium acetate, reflux conditions | Simple, effective for aromatic maleimides | Not suitable for aliphatic maleimides; purity issues |

| Acid-Catalyzed Cyclodehydration with Alcohol Catalyst | N-substituted maleamic acid is heated with an alcohol catalyst (C4-C10) and an organic sulfonic acid co-catalyst in a high boiling solvent (e.g., toluene). | Alcohol catalyst (e.g., n-butanol, n-pentanol), acid co-catalyst (benzenesulfonic acid, methanesulfonic acid), solvent boiling point ≥ 100 °C | Efficient, environmentally friendlier, allows azeotropic removal of water, suitable for high purity products | Requires careful control of catalyst ratios and temperature |

| Thermal Decomposition of N-Carbamoylmaleimide | Maleic anhydride reacts with urea to form N-carbamoylmaleimide, which upon thermal decomposition yields maleimide. | Thermal heating | Straightforward, avoids use of strong acids | Less commonly used, requires urea as starting material |

| Mitsunobu Reaction for N-Substituted Maleimides | Reaction of maleimide with primary alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate | Triphenylphosphine, DEAD, anhydrous THF | Useful for preparing N-alkyl maleimides | More complex reagents and conditions |

Detailed Reaction Conditions and Catalysts

Alcohol and Acid Co-Catalyst System

- Alcohol Catalyst: Typically a C4 to C10 alcohol such as n-butanol or n-pentanol.

- Acid Co-Catalyst: Organic sulfonic acids like benzenesulfonic acid, para-toluenesulfonic acid, methanesulfonic acid, or trifluoromethanesulfonic acid.

- Solvent: Aromatic hydrocarbons such as toluene, chosen for their boiling points above 100 °C to facilitate azeotropic removal of water formed during cyclodehydration.

- Process: Heating the reaction mixture results in cyclodehydration, forming maleimide and removing water azeotropically.

This method is notable for its environmental benefits compared to traditional dehydrating agents, providing high purity maleimide suitable for advanced applications such as polyimide synthesis.

Alternative Synthetic Routes

Thermal Decomposition Route: Maleic anhydride reacts with urea to form N-carbamoylmaleimide, which upon heating decomposes thermally to maleimide. This route is less common but provides a direct synthesis without requiring acid catalysts.

Mitsunobu Reaction: Used for N-substituted maleimides, this method involves the reaction of maleimide with primary alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate, offering a route to functionalized maleimides with diverse substituents.

Comparative Analysis of Preparation Methods

| Feature | Chemical Dehydration (Acetic Anhydride) | Alcohol + Acid Catalysis | Thermal Decomposition | Mitsunobu Reaction |

|---|---|---|---|---|

| Starting Material | Maleamic acid | N-substituted maleamic acid | N-carbamoylmaleimide | Maleimide + Alcohol |

| Catalyst | Sodium acetate | Organic sulfonic acid + alcohol | None (thermal) | PPh3 + DEAD |

| Solvent | None or acetic anhydride | Aromatic solvent (toluene) | None | Anhydrous THF |

| Reaction Temperature | Reflux (~118 °C) | Elevated temperature (~100+ °C) | High temperature (thermal) | Room temp to reflux |

| Product Purity | Moderate | High | Moderate | High |

| Applicability | Aromatic maleimides | Aromatic & aliphatic maleimides | Simple maleimide | N-substituted maleimides |

| Environmental Impact | Moderate (acetic anhydride) | Lower (less toxic solvents) | Low | Moderate (hazardous reagents) |

Research Findings and Practical Considerations

- The alcohol and acid co-catalyst method provides an efficient and scalable route to maleimides with high purity, suitable for sensitive applications such as polymer synthesis.

- Use of polymer-supported acid catalysts allows easy removal of catalyst residues, improving product isolation and reducing environmental impact.

- The chemical dehydration method remains widely used for technical grade maleimides but is less favored for high purity or aliphatic derivatives due to side reactions and purification challenges.

- Thermal decomposition of N-carbamoylmaleimide offers a straightforward synthesis but requires careful temperature control to avoid decomposition of the product.

- Functionalized maleimides with diverse N-substituents can be synthesized via Mitsunobu reaction, expanding the utility of maleimides in medicinal and materials chemistry.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alcohol + Acid Catalysis | N-substituted maleamic acid, n-butanol, benzenesulfonic acid, toluene | Heating >100 °C, azeotropic water removal | High (up to >80%) | High purity, scalable |

| Acetic Anhydride Dehydration | Maleamic acid, acetic anhydride, sodium acetate | Reflux, 0.5-48 h | Moderate to high | Limited to aromatic maleimides |

| Thermal Decomposition | Maleic anhydride, urea | Thermal heating | Moderate | Direct, simple reagents |

| Mitsunobu Reaction | Maleimide, primary alcohol, PPh3, DEAD | Anhydrous THF, room temp to reflux | Moderate to high | For N-substituted maleimides |

科学研究应用

Biomedical Applications

1.1 Drug Conjugation and Delivery Systems

Maleamide is widely recognized for its role in drug conjugation, particularly through thiol-maleimide coupling. This reaction allows for the covalent attachment of drugs to proteins, antibodies, or peptides, enhancing their therapeutic efficacy. Notable examples include:

- Antibody-Drug Conjugates (ADCs) : Maleimide is used to link cytotoxic agents to antibodies. For instance, brentuximab vedotin, approved for Hodgkin lymphoma treatment, utilizes a maleimide moiety to attach a highly cytotoxic drug to an antibody targeting CD30 . Similarly, trastuzumab emtansine employs maleimide for conjugation in metastatic breast cancer therapies .

- PEGylation : The incorporation of polyethylene glycol (PEG) via maleimide conjugation improves the pharmacokinetics of therapeutic proteins by enhancing solubility and reducing immunogenicity. This modification increases the hydrodynamic volume of proteins, thus prolonging their circulation time in vivo .

1.2 Enhanced Drug Delivery Systems

Recent studies have demonstrated the effectiveness of maleimide-modified liposomes in drug delivery. For example:

- Maleimide-PEGylated Liposomes : These formulations exhibited significantly improved cellular uptake and reduced toxicity compared to non-PEGylated counterparts. In vitro studies showed enhanced efficacy against multidrug-resistant strains of bacteria like E. coli and K. pneumoniae . The encapsulation of antibiotics within these liposomes resulted in lower minimum inhibitory concentration (MIC) values, indicating increased effectiveness against resistant infections .

- Smart Liposomes : Maleimide modifications have been employed to create pH-responsive liposomes that improve drug delivery efficiency while maintaining biocompatibility. These systems demonstrated enhanced internalization into various cancer cell lines and improved therapeutic outcomes in animal models .

Material Science Applications

2.1 Self-Healing Materials

Maleimide compounds are integral to the development of self-healing materials due to their ability to undergo reversible reactions. These materials can autonomously repair damage when exposed to specific stimuli, making them valuable in various applications from coatings to structural materials .

2.2 High-Temperature Thermosets

Maleimides are utilized in creating high-performance thermosetting resins that exhibit excellent thermal stability and chemical resistance. They are particularly beneficial in aerospace and automotive industries where materials are subjected to extreme conditions .

Case Studies

作用机制

The mechanism of action of maleamide involves its reactivity with nucleophiles, particularly thiols and amines. The double bond in this compound is highly reactive due to the electron-withdrawing effects of the carbonyl groups. This makes this compound an excellent Michael acceptor, allowing it to form stable thioether or amide bonds with nucleophiles. These reactions are often used to modify proteins and other biomolecules, enabling their use in various applications.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogs

Maleamide is compared below with mesaconamide, citraconamide, and maleate esters based on reactivity, polymerization behavior, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

- Cycloaddition Reactivity : this compound’s moderate yields in spiropyrrolizidine oxindole synthesis contrast with higher yields from maleate esters, attributed to the latter’s ester groups enhancing diene reactivity .

- Polymerization : this compound’s dual α/β-migration mechanism allows versatile peptide bond formation, whereas mesaconamide favors β-bonds due to steric effects . Citraconamide’s pH sensitivity enables controlled degradation, unlike this compound’s stability .

Polymeric Derivatives and Molecular Weight Profiles

Table 2: Polymerization Characteristics

- This compound Polymers : Exhibit moderate molecular weights (15–30 kDa) and are used in industrial applications like hydrate inhibition. Their synthesis is temperature-dependent, with higher temperatures accelerating reactions .

生物活性

Maleamide, a derivative of maleic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, focusing on anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis of this compound Derivatives

Various this compound derivatives have been synthesized to enhance their biological activity. For instance, a series of maleimide analogs bearing benzenesulfonamide was synthesized and evaluated for anti-inflammatory effects. The study indicated that specific modifications to the maleimide structure could significantly increase COX-2 inhibition and overall anti-inflammatory activity in vivo and in vitro models .

Table 1: Summary of this compound Derivatives and Their Activities

| Compound | Structure | Activity Type | Key Findings |

|---|---|---|---|

| 4a | 4a structure | Anti-inflammatory | Potent COX-2 inhibition |

| 4j | 4j structure | Anti-inflammatory | High efficacy in carrageenan model |

| 15 | 15 structure | Anticancer | Improved efficacy over carboplatin |

| 5 | 5 structure | Antifungal | Fungicidal at low concentrations |

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound derivatives. In a study using a carrageenan-induced rat paw edema model, several compounds demonstrated significant inhibition of COX-2, suggesting their potential as anti-inflammatory agents . The binding affinity of these compounds was further analyzed through docking studies, revealing that electron-withdrawing groups on the phenyl ring enhance potency .

Anticancer Properties

This compound derivatives have also been explored as anticancer agents. A notable study involved synthesizing water-soluble maleimide derivatives designed as albumin-binding prodrugs of carboplatin. These derivatives exhibited improved solubility and demonstrated enhanced antitumor effects in xenograft models compared to standard carboplatin treatments . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been documented in various studies. For example, certain N-aryl maleimide derivatives exhibited significant antimicrobial activity against various pathogens . Another study reported that a specific maleimide compound (MPD) displayed fungicidal action at concentrations significantly lower than those required for traditional antifungal agents .

Case Studies

- Anti-inflammatory Study : A series of maleimide derivatives were tested for their effects on COX-2 inhibition using both in vitro assays and in vivo models. Compounds like 4j showed promising results with over 70% inhibition at optimal doses.

- Anticancer Efficacy : In a study involving nude mice with MaTu xenografts, maleimide derivatives demonstrated an enhanced antitumor effect compared to conventional therapies. These findings suggest that structural modifications can lead to more effective cancer treatments.

- Antifungal Action : A recent investigation into the antifungal properties of MPD revealed its potential as a new therapeutic option against resistant fungal strains, highlighting its efficacy at lower concentrations than existing treatments.

常见问题

Q. What are the standard methods for synthesizing maleamide derivatives, and how can researchers ensure reproducibility?

this compound synthesis typically involves Michael addition or nucleophilic substitution reactions. For reproducibility:

- Use high-purity reagents (e.g., maleic anhydride, amines) and inert conditions to minimize side reactions .

- Characterize intermediates via H/C NMR and FTIR to confirm structural integrity at each step .

- Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to protocols in peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) .

Q. How should researchers validate the purity and identity of this compound compounds?

- Chromatography : Use HPLC or GC-MS with standardized reference materials to quantify impurities .

- Spectroscopy : Cross-validate NMR peaks (e.g., this compound’s carbonyl signals at 170-175 ppm) and compare with literature data .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N via combustion analysis .

Q. What analytical techniques are critical for characterizing this compound polymerization products?

- GPC/SEC : Determine molecular weight distribution and polydispersity .

- DSC/TGA : Assess thermal stability and phase transitions (e.g., glass transition temperatures) .

- XRD : Identify crystalline vs. amorphous domains in polymer matrices .

Advanced Research Questions

Q. How can conflicting data on this compound reaction mechanisms be resolved?

- Kinetic Studies : Compare rate constants under varying conditions (pH, temperature) to distinguish competing pathways (e.g., α- vs. β-migration in polymerization) .

- Computational Modeling : Use DFT calculations to predict transition states and validate experimental observations (e.g., Journal of Organic Chemistry protocols) .

- Isotopic Labeling : Track reaction pathways via C-labeled reactants in NMR studies .

Q. What experimental design strategies minimize bias in this compound bioactivity studies?

- Blinded Assays : Assign compound codes to prevent observer bias in cytotoxicity or enzyme inhibition tests .

- Dose-Response Curves : Use ≥3 biological replicates and non-linear regression models (e.g., Hill equation) to quantify EC values .

- Negative Controls : Include solvent-only and known inhibitor groups to isolate this compound-specific effects .

Q. How do researchers address discrepancies in this compound polymer properties reported across studies?

- Meta-Analysis : Aggregate data from systematic reviews (e.g., Cochrane Handbook guidelines) to identify trends or outliers .

- Material Variability : Standardize monomer ratios and curing conditions (e.g., humidity, UV exposure) .

- Collaborative Validation : Share samples with independent labs for cross-testing (e.g., interlaboratory studies) .

Methodological Resources

| Research Stage | Key Techniques | References |

|---|---|---|

| Synthesis | Michael addition, NMR validation | |

| Polymerization | GPC, XRD, DFT modeling | |

| Bioactivity Testing | Blinded assays, dose-response curves |

Notes for Academic Rigor

- Literature Reviews : Prioritize databases like PubMed and Web of Science over Google Scholar for systematic reviews due to higher reproducibility .

- Ethical Compliance : Obtain IRB approval for biological studies and disclose conflicts of interest per Cambridge University Press guidelines .

- Data Transparency : Archive raw spectra, chromatograms, and computational inputs in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。